molecular formula C14H17BrN2O2 B12942563 Ethyl (4aR,9bS)-6-bromo-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indole-5-carboxylate

Ethyl (4aR,9bS)-6-bromo-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indole-5-carboxylate

Cat. No.: B12942563
M. Wt: 325.20 g/mol
InChI Key: DAPKLRKGDWGPJF-ZYHUDNBSSA-N
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Description

Ethyl (4aR,9bS)-6-bromo-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indole-5-carboxylate is a complex organic compound belonging to the indole derivative family. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of Ethyl (4aR,9bS)-6-bromo-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indole-5-carboxylate involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst . The reaction conditions typically include refluxing in methanol with methanesulfonic acid as the catalyst . Industrial production methods may involve optimization of these conditions to increase yield and purity.

Chemical Reactions Analysis

Ethyl (4aR,9bS)-6-bromo-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indole-5-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl (4aR,9bS)-6-bromo-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl (4aR,9bS)-6-bromo-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indole-5-carboxylate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction pathways, ultimately resulting in the compound’s biological effects .

Comparison with Similar Compounds

Ethyl (4aR,9bS)-6-bromo-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indole-5-carboxylate can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone involved in growth regulation.

    Tryptophan: An essential amino acid and precursor to serotonin.

    Lysergic acid diethylamide (LSD): A potent hallucinogen.

    Strychnine: An alkaloid used as a pesticide.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C14H17BrN2O2

Molecular Weight

325.20 g/mol

IUPAC Name

ethyl (4aR,9bS)-6-bromo-1,2,3,4,4a,9b-hexahydropyrido[4,3-b]indole-5-carboxylate

InChI

InChI=1S/C14H17BrN2O2/c1-2-19-14(18)17-12-6-7-16-8-10(12)9-4-3-5-11(15)13(9)17/h3-5,10,12,16H,2,6-8H2,1H3/t10-,12-/m1/s1

InChI Key

DAPKLRKGDWGPJF-ZYHUDNBSSA-N

Isomeric SMILES

CCOC(=O)N1[C@@H]2CCNC[C@@H]2C3=C1C(=CC=C3)Br

Canonical SMILES

CCOC(=O)N1C2CCNCC2C3=C1C(=CC=C3)Br

Origin of Product

United States

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